molecular formula C15H19IN2S B14626970 1-(3-Indolyl(methylthio)methylene)piperidinium iodide CAS No. 54921-49-2

1-(3-Indolyl(methylthio)methylene)piperidinium iodide

Cat. No.: B14626970
CAS No.: 54921-49-2
M. Wt: 386.3 g/mol
InChI Key: OMFIBMTXPDPQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Indolyl(methylthio)methylene)piperidinium iodide is a chemical compound with the molecular formula C15H19N2SI. It is known for its unique structure, which includes an indole moiety linked to a piperidinium ring via a methylthio group.

Preparation Methods

The synthesis of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide typically involves the reaction of indole derivatives with piperidinium salts under specific conditions. One common method includes the use of methylthio reagents to introduce the methylthio group into the indole structure, followed by the formation of the piperidinium iodide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Indolyl(methylthio)methylene)piperidinium iodide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Indolyl(methylthio)methylene)piperidinium iodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Indolyl(methylthio)methylene)piperidinium iodide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-(3-Indolyl(methylthio)methylene)piperidinium iodide can be compared with other indole derivatives and piperidinium salts:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

54921-49-2

Molecular Formula

C15H19IN2S

Molecular Weight

386.3 g/mol

IUPAC Name

3-[methylsulfanyl(piperidin-1-ium-1-ylidene)methyl]-1H-indole;iodide

InChI

InChI=1S/C15H18N2S.HI/c1-18-15(17-9-5-2-6-10-17)13-11-16-14-8-4-3-7-12(13)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H

InChI Key

OMFIBMTXPDPQIC-UHFFFAOYSA-N

Canonical SMILES

CSC(=[N+]1CCCCC1)C2=CNC3=CC=CC=C32.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.